molecular formula C11H5ClN2O2S2 B582050 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde CAS No. 914348-74-6

4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde

Cat. No.: B582050
CAS No.: 914348-74-6
M. Wt: 296.743
InChI Key: DQZBFIQOZBGWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde is a complex organic compound that features a unique combination of benzoxazole and thiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzoxazole and thiazole moieties in its structure suggests that it may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Thiazole Ring Formation: The thiazole ring can be introduced by reacting a suitable thioamide with a halogenated aldehyde.

    Coupling Reaction: The final step involves coupling the benzoxazole and thiazole intermediates under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxylic acid.

    Reduction: 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarbinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoxazole and thiazole moieties. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxylic acid
  • 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarbinol
  • 2-(2-Benzoxazolylthio)-5-thiazolecarboxaldehyde

Uniqueness

4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde is unique due to the presence of both chlorine and aldehyde functional groups, which provide additional sites for chemical modification

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-4-chloro-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClN2O2S2/c12-9-8(5-15)17-11(14-9)18-10-13-6-3-1-2-4-7(6)16-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZBFIQOZBGWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC3=NC(=C(S3)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661672
Record name 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-4-chloro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-74-6
Record name 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-4-chloro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.